CB1 Receptor Inverse Agonist Potency: 1 nM EC50 for 3-Bromo-5-(trifluoromethyl)phenyl Derivative Versus 2.8 nM for 3,5-Dichlorophenyl Analog
In a direct head-to-head comparison conducted under identical assay conditions, the piperazine analog bearing the 3-bromo-5-(trifluoromethyl)phenylsulfonyl moiety exhibited an EC50 of 1 nM for inverse agonist activity at human recombinant CB1 receptors expressed in CHO cells, measured via forskolin-stimulated cAMP accumulation [1]. In the same assay system, the corresponding 3,5-dichlorophenylsulfonyl analog demonstrated an EC50 of 2.80 nM—representing a 2.8-fold reduction in potency [1].
| Evidence Dimension | CB1 receptor inverse agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 1 nM |
| Comparator Or Baseline | 1-(4-(3,5-dichlorophenylsulfonyl)piperazin-1-yl)-2...: EC50 = 2.80 nM |
| Quantified Difference | 2.8-fold higher potency (lower EC50) for the 3-bromo-5-(trifluoromethyl)phenyl derivative |
| Conditions | Human recombinant CB1R expressed in CHO cells; increase in forskolin-stimulated cAMP level |
Why This Matters
For procurement decisions in CB1 receptor pharmacology research, the 2.8-fold potency advantage translates directly to lower compound consumption in assays and improved signal-to-noise ratios, making the 3-bromo-5-(trifluoromethyl)phenyl derivative the superior choice over the 3,5-dichlorophenyl analog for high-sensitivity studies.
- [1] BindingDB. PrimarySearch_ki results for assayid=3, entryid=50028528. BDBM50267485 (3-bromo-5-CF3-phenylsulfonyl derivative) EC50 = 1 nM; BDBM50267943 (3,5-dichlorophenylsulfonyl analog) EC50 = 2.80 nM. Human CB1R in CHO cells, forskolin-stimulated cAMP assay. View Source
